6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs at 140°C and completes within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential for scalable and efficient production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative of the compound.
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its biological activity, including acting as inhibitors for enzymes like JAK1 and JAK2.
Biological Research: The compound is studied for its potential in treating diseases such as cardiovascular disorders and type 2 diabetes.
Material Science: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyridine
Uniqueness
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H |
InChI Key |
WBOXXZVLICSCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
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